molecular formula C10H12N4O3 B1436766 2',5'-Dideoxyinosine CAS No. 72448-59-0

2',5'-Dideoxyinosine

Cat. No.: B1436766
CAS No.: 72448-59-0
M. Wt: 236.23 g/mol
InChI Key: BGYISLAFYPDORJ-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',5'-Dideoxyinosine is a synthetic purine nucleoside analog characterized by the absence of hydroxyl groups at both the 2' and 5' positions of the sugar moiety. This structural modification is central to its research application as a potential chain-terminating agent. In scientific studies, nucleoside analogs of this class are investigated for their ability to be incorporated into a growing nucleic acid strand by polymerases, where the missing hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating strand elongation. This mechanism is of particular interest in research areas involving viral reverse transcriptases, drawing parallels to the established mechanism of the related anti-HIV drug 2',3'-Dideoxyinosine (Didanosine). Didanosine is intracellularly converted to its active triphosphate form, which competes with natural nucleotides and terminates viral DNA chain growth, inhibiting viral replication . Researchers utilize this compound in fundamental biochemical studies, including enzyme mechanistic studies and probing nucleotide pathways. Its structure also makes it a candidate for creating non-extendable DNA primers in specialized techniques like pyrophosphorolysis-activated polymerization (PAP), which is used in the detection of rare genetic mutations . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYISLAFYPDORJ-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action and Molecular Interactions of 2 ,5 Dideoxyinosine

Intracellular Activation and Metabolic Pathways

The transformation of 2',3'-dideoxyinosine into its pharmacologically active form, dideoxyadenosine triphosphate (ddATP), is a cornerstone of its mechanism of action. researchgate.netdrugbank.com This anabolic process occurs within the host cell and is essential for its therapeutic effect.

The activation of ddI involves a cascade of phosphorylation and amination reactions, ultimately yielding the active triphosphate metabolite that can interact with its molecular target.

The initial step in the activation of 2',3'-dideoxyinosine is its phosphorylation to 2',3'-dideoxyinosine-5'-monophosphate (ddI-MP). researchgate.net This reaction is catalyzed in human lymphoid cells by a cytosolic 5'-nucleotidase, which functions as a phosphotransferase. researchgate.net This enzyme utilizes a phosphate (B84403) donor, such as inosine-5'-monophosphate (IMP), to facilitate the phosphorylation of ddI. researchgate.net Although this is a critical first step, the efficiency of this reaction is relatively low, making it a potential rate-limiting factor in the drug's activation.

Following its formation, ddI-MP is converted into 2',3'-dideoxyadenosine-5'-monophosphate (ddA-MP). This conversion is a two-step process carried out by the sequential action of adenylosuccinate synthetase and adenylosuccinate lyase. researchgate.net These enzymes, which are part of the endogenous purine (B94841) salvage pathway, effectively replace the hypoxanthine (B114508) base of ddI-MP with an adenine base, a necessary step to form the adenosine (B11128) analogue. researchgate.net

Once ddA-MP is synthesized, it undergoes two subsequent phosphorylation steps to become the active triphosphate form. Adenylate kinase (also known as myokinase) catalyzes the phosphorylation of ddA-MP to 2',3'-dideoxyadenosine-5'-diphosphate (ddADP). researchgate.net Subsequently, other cellular kinases, such as nucleoside diphosphate kinase, complete the process by converting ddADP to the final active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). researchgate.net It is this ddATP molecule that acts as a competitive inhibitor and chain terminator for viral reverse transcriptase. drugbank.com

Interactive Table

Key Enzymes in the ddI Activation Pathway

StepSubstrateEnzyme(s)Product
12',3'-Dideoxyinosine (ddI)5'-NucleotidaseddI-Monophosphate (ddI-MP)
2ddI-Monophosphate (ddI-MP)Adenylosuccinate Synthetase & LyaseddA-Monophosphate (ddA-MP)
3ddA-Monophosphate (ddA-MP)Adenylate Kinase (Myokinase)ddA-Diphosphate (ddADP)
4ddA-Diphosphate (ddADP)Nucleoside Diphosphate KinaseddA-Triphosphate (ddATP)

Concurrent with its activation, 2',3'-dideoxyinosine is also subject to catabolic pathways that lead to its deactivation and elimination. The primary deactivation pathway involves enzymatic cleavage of the ddI molecule.

This catabolic process is mainly driven by the enzyme purine nucleoside phosphorylase (PNP). nih.govnih.gov PNP cleaves the glycosidic bond of ddI, breaking it down into the purine base hypoxanthine and the sugar moiety 2,3-dideoxyribose. nih.govnih.gov This reaction represents a significant pathway for the clearance of ddI. nih.govnih.gov

The resulting hypoxanthine is then further metabolized via the endogenous purine degradation pathway. The enzyme xanthine (B1682287) oxidase acts on hypoxanthine, oxidizing it first to xanthine and then to the final metabolic end-product, uric acid . nih.govnih.govmdpi.com Uric acid is subsequently eliminated from the body. nih.govnih.govresearchgate.net This entire catabolic cascade serves as the main route for the deactivation and clearance of ddI. nih.gov

Interactive Table

Metabolites in the Deactivation of 2',3'-Dideoxyinosine

MetabolitePrecursorEnzyme InvolvedSignificance
Hypoxanthine2',3'-Dideoxyinosine (ddI)Purine Nucleoside Phosphorylase (PNP)Primary breakdown product of ddI catabolism. nih.govnih.gov
XanthineHypoxanthineXanthine OxidaseIntermediate in the formation of uric acid. nih.gov
Uric AcidXanthineXanthine OxidaseFinal, excretable end-product of ddI catabolism. nih.govnih.gov

Deactivation Pathways and Metabolite Formation

Breakdown to Hypoxanthine by Purine Nucleoside Phosphorylase (PNP)

2',5'-Dideoxyinosine is subject to catabolism by the cellular enzyme purine nucleoside phosphorylase (PNP). This enzyme catalyzes the phosphorolytic cleavage of the N-glycosidic bond in ddI, releasing the purine base hypoxanthine and 2,5-dideoxyribose-1-phosphate researchgate.netwho.intnih.gov. This metabolic step is a significant route for the clearance of ddI from the body nih.gov. The breakdown of ddI to hypoxanthine can be extensive, with studies showing that a substantial percentage of the compound is metabolized via this pathway in human blood nih.gov. This process occurs within red blood cells, which contain high levels of PNP nih.gov.

Conversion to Uric Acid by Xanthine Oxidase

Following its formation from the breakdown of this compound, hypoxanthine enters the purine degradation pathway. The enzyme xanthine oxidase then catalyzes the oxidation of hypoxanthine, first to xanthine and subsequently to uric acid who.intdrugbank.com. Uric acid is the final product of purine metabolism in humans and is excreted from the body drugbank.com. Therefore, the administration of ddI can lead to an increase in uric acid levels, a clinical observation of its metabolic fate who.int.

Inhibition of Viral Enzymes

The primary antiviral activity of this compound stems from its intracellular anabolism to 2',5'-dideoxyadenosine triphosphate (ddATP), which then targets viral enzymes crucial for replication researchgate.netdrugbank.com.

Competitive Inhibition of HIV-1 Reverse Transcriptase by ddATP

The active metabolite, ddATP, acts as a competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase drugbank.com. Structurally similar to the natural substrate deoxyadenosine (B7792050) triphosphate (dATP), ddATP competes for the active site of the reverse transcriptase enzyme. By binding to the enzyme, ddATP prevents the incorporation of the natural dATP, thereby hindering the synthesis of viral DNA drugbank.com.

Chain Termination of Viral DNA Synthesis by ddATP Incorporation

Upon incorporation into the growing viral DNA chain, ddATP acts as a chain terminator drugbank.com. The 2',5'-dideoxyribose sugar of ddATP lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide. This absence of the 3'-hydroxyl group prevents further elongation of the DNA strand, leading to the premature termination of viral DNA synthesis drugbank.com.

Interactions with Other Viral Polymerases (e.g., SARS-CoV-2 RdRp, ExoN)

The potential for ddATP to inhibit other viral polymerases has been a subject of investigation. Docking studies have suggested that the dephosphorylated form, 2',5'-dideoxyadenosine (ddA), has a comparable binding energy for the active site of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) as other dideoxynucleosides like ddC (Zalcitabine) and Stavudine (B1682478) nih.gov. Furthermore, experimental evidence indicates that RNA terminated with ddA exhibits significant resistance to excision by the SARS-CoV-2 3'-to-5' exoribonuclease (ExoN), a proofreading enzyme that can remove misincorporated nucleotides nih.gov. This suggests a potential dual mechanism of action against SARS-CoV-2, involving both inhibition of the polymerase and evasion of the proofreading machinery.

Cellular Enzymatic Interactions Beyond Viral Targets

The intracellular activation of this compound to its active triphosphate form, ddATP, is a multi-step process that involves a series of cellular enzymes. The initial phosphorylation of ddI to dideoxyinosine monophosphate (ddIMP) is catalyzed by 5'-nucleotidase researchgate.net. Subsequently, ddIMP is converted to dideoxyadenosine monophosphate (ddAMP) by the sequential action of adenylosuccinate synthetase and adenylosuccinate lyase researchgate.net. The final two phosphorylation steps, from ddAMP to dideoxyadenosine diphosphate (ddADP) and then to the active ddATP, are carried out by adenylate kinase (also known as myokinase) researchgate.net.

The efficacy of ddATP is also influenced by the intracellular concentrations of the natural substrate, dATP. Therefore, any cellular enzymes that affect the pool of dATP can indirectly modulate the antiviral activity of ddI. For instance, compounds that alter the activity of enzymes involved in purine biosynthesis or salvage pathways can impact the ddATP/dATP ratio, thereby affecting the extent of competitive inhibition of the viral reverse transcriptase.

Compound/MetaboliteInteracting EnzymeEffect of Interaction
This compound (ddI)Purine Nucleoside Phosphorylase (PNP)Breakdown to Hypoxanthine
HypoxanthineXanthine OxidaseConversion to Uric Acid
2',5'-Dideoxyadenosine Triphosphate (ddATP)HIV-1 Reverse TranscriptaseCompetitive Inhibition
2',5'-Dideoxyadenosine Triphosphate (ddATP)HIV-1 Reverse TranscriptaseChain Termination of DNA Synthesis
2',5'-Dideoxyadenosine (ddA)SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Potential binding to the active site
ddA-terminated RNASARS-CoV-2 3'-to-5' exoribonuclease (ExoN)Resistance to excision
This compound (ddI)5'-NucleotidasePhosphorylation to ddIMP
Dideoxyinosine Monophosphate (ddIMP)Adenylosuccinate Synthetase and LyaseConversion to ddAMP
Dideoxyadenosine Monophosphate (ddAMP)Adenylate KinasePhosphorylation to ddADP and ddATP

Effects on Host Cell Kinases and Nucleoside Metabolism Enzymes

The activation of this compound (ddI) is critically dependent on the activity of host cell kinases, which convert it into its pharmacologically active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). This metabolic activation is a multi-step process initiated by cellular enzymes. However, the efficiency of this phosphorylation can be influenced by the activation state of the host cell.

Research has shown that the phosphorylation of ddI to its triphosphate form is less efficient in phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMs) compared to resting PBMs. nih.gov This results in a significantly lower ratio of the active metabolite ddATP to the natural substrate deoxyadenosine triphosphate (dATP) in activated cells. nih.gov The comparative increase in the activities of various cellular kinases upon PHA stimulation follows a specific order, with thymidine (B127349) kinase showing the greatest increase, followed by uridine kinase, deoxycytidine kinase, adenosine kinase, and 5'-nucleotidase. nih.gov This differential phosphorylation suggests that ddI may exert its antiviral activity more favorably in resting cells than in activated cells, a distinction from other nucleoside analogues like zidovudine (B1683550). nih.gov

While host cell kinases are essential for activating ddI, there is limited evidence to suggest that ddI or its metabolites directly inhibit these enzymes. The primary interaction appears to be ddI acting as a substrate for these kinases. The metabolic pathway for ddI not only involves activation but also degradation. A key enzyme in its catabolism is purine nucleoside phosphorylase (PNP), which breaks down ddI into hypoxanthine. nih.gov

Influence on Endogenous Deoxynucleoside Triphosphate (dNTP) Pools

The antiviral efficacy of this compound is intrinsically linked to the intracellular concentrations of endogenous deoxynucleoside triphosphates (dNTPs). The active metabolite, ddATP, functions as a competitive inhibitor of the viral reverse transcriptase enzyme with respect to the natural substrate, dATP. drugbank.com Consequently, the ratio of ddATP to dATP within a cell is a critical determinant of the drug's potency.

The state of cellular activation plays a significant role in this dynamic. For instance, quiescent peripheral blood mononuclear cells (PBMCs), which have smaller dNTP pools, are more susceptible to the effects of ddI. In these cells, treatment with ddI leads to a substantial decrease in the synthesis of early minus-strand proviral DNA. nih.gov Conversely, in PHA-stimulated PBMCs, which possess larger dNTP pools, this inhibitory effect is not as pronounced. nih.gov This suggests that the lower concentration of competing natural dNTPs in resting cells allows ddATP to be more effectively incorporated, leading to chain termination.

This principle is further exploited in combination therapies. The co-administration of ddI with ribonucleotide reductase inhibitors, such as hydroxyurea, can potentiate its antiviral activity. nih.gov Ribonucleotide reductase is a key enzyme in the de novo synthesis of dNTPs. nih.gov By inhibiting this enzyme, the intracellular pools of dNTPs are reduced, thereby enhancing the competitive advantage of ddATP and increasing its inhibitory effect on viral replication. nih.gov

Interaction with Purine Nucleoside Phosphorylase and Drug-Drug Interactions

A significant metabolic pathway for the clearance of this compound involves its phosphorolysis by the enzyme purine nucleoside phosphorylase (PNP). nih.gov This enzyme-mediated degradation can be a site of clinically significant drug-drug interactions, as inhibition of PNP can lead to increased systemic exposure to ddI.

Coadministration of ddI with certain other medications can elevate its plasma concentrations by 40% to 300%. nih.gov Notable examples include the gout medication allopurinol (B61711) and the antiviral agents ganciclovir (B1264) and tenofovir (B777). nih.gov The mechanisms underlying these interactions vary.

Allopurinol : This drug is a potent inhibitor of xanthine oxidase. Its coadministration with ddI is not recommended as it can lead to dangerous increases in ddI blood levels. nih.govliverpool.ac.ukoup.com The proposed mechanism is an indirect inhibition of PNP. By blocking xanthine oxidase, allopurinol causes an accumulation of hypoxanthine, a product of the PNP-catalyzed breakdown of ddI. This product buildup may, in turn, inhibit the forward reaction of PNP, thus slowing the degradation of ddI. nih.gov

Ganciclovir and Tenofovir : Phosphorylated metabolites of these antiviral drugs have been shown to be direct inhibitors of PNP. For example, the monophosphate and diphosphate forms of tenofovir are potent inhibitors of the PNP-dependent degradation of ddI. nih.gov This direct enzymatic inhibition reduces the clearance of ddI, leading to higher systemic concentrations. nih.gov

These interactions can increase the risk of ddI-associated toxicities and necessitate careful management of treatment regimens. nih.govliverpool.ac.uk

Interacting DrugEffect on ddI ExposureProposed Mechanism of Interaction nih.gov
Allopurinol Significant increase (40-300%)Indirect inhibition of PNP via xanthine oxidase inhibition and subsequent hypoxanthine accumulation.
Ganciclovir Significant increase (40-300%)Direct inhibition of PNP by phosphorylated metabolites (GCVDP, GCVTP).
Tenofovir Significant increase (40-300%)Direct inhibition of PNP by phosphorylated metabolites (tenofovir-MP, tenofovir-DP).

Cellular and Subcellular Pharmacology of 2 ,5 Dideoxyinosine

Intracellular Distribution and Accumulation

Once inside the cell, 2',5'-dideoxyinosine undergoes a multi-step enzymatic conversion to become pharmacologically active. drugbank.com This metabolic activation is crucial for its therapeutic action. The primary active form is its triphosphate derivative, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). drugbank.comnih.gov

The metabolic cascade begins with the phosphorylation of ddI to didanosine-5'-monophosphate (ddI-MP) by a 5'-nucleotidase. scielo.brresearchgate.net Subsequently, ddI-MP is converted into dideoxyadenosine-5'-monophosphate (ddA-MP). scielo.br This conversion is carried out by the enzymes adenylosuccinate synthetase and adenylosuccinate lyase. scielo.br Finally, adenylate kinase facilitates the phosphorylation of ddA-MP to its active triphosphate form, ddATP. scielo.br This active metabolite, ddATP, has a notably long intracellular half-life, exceeding 12 hours. drugbank.com

Beyond this primary activation pathway, ddI can also be catabolized. It can be broken down into hypoxanthine (B114508) and subsequently to uric acid, following the same metabolic routes as endogenous purines. drugbank.com This degradation can occur in various cells, including red blood cells.

Metabolite Enzymes Involved Role/Significance
Didanosine-5'-monophosphate (ddI-MP) 5'-Nucleotidase Initial phosphorylation product. scielo.brresearchgate.net
Dideoxyadenosine-5'-monophosphate (ddA-MP) Adenylosuccinate synthetase, Adenylosuccinate lyase Key intermediate in the activation pathway. scielo.br
Dideoxyadenosine-5'-triphosphate (ddATP) Adenylate kinase The primary active metabolite that inhibits viral replication. drugbank.comscielo.br
Hypoxanthine, Uric Acid Purine (B94841) nucleoside phosphorylase, Xanthine (B1682287) oxidase Catabolic breakdown products. drugbank.com

Studies have shown that co-administration of other compounds can influence the intracellular concentration of ddATP. For instance, while zidovudine (B1683550) (ZDV) can decrease the levels of the natural competitor dATP, thereby increasing the ddATP/dATP ratio, dideoxycytidine (ddC) can increase dATP pools, leading to a decreased ratio. nih.gov Hydroxyurea, on the other hand, enhances the ddATP/dATP ratio by reducing dATP pools without affecting the activation of ddI itself. nih.gov

Cellular Uptake Mechanisms

The entry of this compound into cells is a critical step that is mediated by specific protein transporters. Research has identified that nucleoside transporters are responsible for the cellular uptake of ddI. capes.gov.brnih.gov Specifically, members of the equilibrative nucleoside transporter (ENT) family, which facilitate Na+-independent transport across the cell membrane, play a significant role. capes.gov.br

Both human equilibrative nucleoside transporter 1 (hENT1) and human equilibrative nucleoside transporter 2 (hENT2) are capable of transporting ddI. capes.gov.brwikigenes.org However, studies using Xenopus oocytes to express these transporters have revealed that the ENT2 isoform is a particularly important mechanism for the cellular uptake of ddI. capes.gov.br It has been observed that hENT2 mediates a substantially larger flux of ddI compared to hENT1. capes.gov.br Additionally, certain concentrative nucleoside transporters (CNTs), which are Na+-dependent, such as CNT2, have also been identified as capable of transporting ddI. tcdb.org

Transporter Family Transport Characteristics
hENT1 Equilibrative Nucleoside Transporter (ENT) Na+-independent; Transports ddI. capes.gov.brwikigenes.org
hENT2 Equilibrative Nucleoside Transporter (ENT) Na+-independent; Represents a major uptake mechanism for ddI with a higher flux than hENT1. capes.gov.brwikigenes.org
CNT2 Concentrative Nucleoside Transporter (CNT) Na+-dependent; Capable of transporting ddI. tcdb.org

The interaction with these transporters can be influenced by other nucleoside analogues. For instance, the presence of other dideoxynucleosides like 2',3'-dideoxyguanosine (B1417426) has been shown to increase the accumulation of ddI's phosphorylated metabolites in certain cells, suggesting a complex interplay at the level of cellular transport and metabolism. nih.gov

Impact on Cellular Processes Beyond Antiviral Action

While the primary pharmacological role of this compound is its antiviral activity, it also exerts effects on various other cellular processes. These off-target effects contribute to its broader biological profile.

One significant impact is on cell proliferation and differentiation. In studies using primary human skeletal muscle cells, ddI has been shown to inhibit both proliferation and differentiation. This suggests an interference with fundamental cellular growth and development processes in certain cell types.

Furthermore, ddI interacts with cellular metabolic pathways. As a purine analogue, it is a substrate for purine nucleoside phosphorylase, which leads to its breakdown into hypoxanthine. drugbank.com This catabolic process is part of the natural purine salvage pathway. In some experimental settings, ddI has been observed to not significantly affect the growth of certain cell lines, such as h1A2v2 lymphoblastoid cells, indicating that its cytostatic effects can be cell-type specific. nih.gov

Cellular Process Observed Effect of this compound Cell Type/Model
Cell Proliferation Inhibition Primary human skeletal muscle cells
Cell Differentiation Inhibition Primary human skeletal muscle cells
Purine Metabolism Serves as a substrate for purine nucleoside phosphorylase, leading to its degradation. drugbank.com General
Cell Growth No significant reduction in phosphorylation of ZDV. nih.gov Human peripheral blood mononuclear cells, h1A2v2 lymphoblastoid cell line. nih.gov

Interestingly, interactions with other drugs can modulate cellular processes. For example, in combination with zidovudine (ZDV), neither ddI nor dideoxycytidine (ddC) significantly reduced the intracellular phosphorylation of ZDV, suggesting a lack of interference in that specific metabolic step. nih.gov

Mitochondrial Interactions and Potential Effects on Mitochondrial DNA

A critical aspect of the subcellular pharmacology of this compound is its interaction with mitochondria, which can lead to significant cellular toxicity. natap.org These effects are primarily mediated through the inhibition of key mitochondrial enzymes and the subsequent impact on mitochondrial DNA (mtDNA). aopwiki.org

The toxicity of nucleoside analogues like ddI has been linked to mitochondrial dysfunction resulting from the inhibition of mitochondrial DNA polymerase gamma (Pol γ). aopwiki.orgscispace.com Pol γ is the exclusive DNA polymerase responsible for the replication and repair of mtDNA. natap.org The active metabolite of ddI, ddATP, acts as an inhibitor of Pol γ, which can lead to the premature termination of the growing mtDNA strand upon incorporation. natap.org This inhibition disrupts mtDNA synthesis, leading to a reduction in mtDNA content, a phenomenon known as mtDNA depletion. slu.se

In addition to its effects on mtDNA replication, ddI has been shown to directly impact the mitochondrial respiratory chain, which is essential for cellular energy production (ATP). Specifically, research has demonstrated that ddI can decrease the activity of two key components of the respiratory chain in human skeletal muscle cells:

Mitochondrial Complex II (Succinate Dehydrogenase)

Mitochondrial Complex IV (Cytochrome c Oxidase)

This impairment of the respiratory chain can lead to reduced ATP production and increased oxidative stress. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com It has also been noted that treatment with ddI can lead to the degradation of mitochondrial thymidine (B127349) kinase 2 (TK2) and deoxyguanosine kinase (dGK), enzymes crucial for providing precursors for mtDNA synthesis. slu.se

Mitochondrial Target Effect of this compound (ddI) Consequence
DNA Polymerase Gamma (Pol γ) Inhibition by the active metabolite, ddATP. natap.orgaopwiki.org Impaired mtDNA replication, leading to mtDNA depletion. aopwiki.orgslu.se
Mitochondrial Respiratory Chain Complex II Decreased activity. Reduced cellular energy production.
Mitochondrial Respiratory Chain Complex IV Decreased activity. Reduced cellular energy production and potential for oxidative stress.
Thymidine Kinase 2 (TK2) & Deoxyguanosine Kinase (dGK) Degradation of the enzymes. slu.se Reduced availability of precursors for mtDNA synthesis. slu.se

The mitochondrial toxicity associated with ddI can sometimes be mitigated. For example, certain beta-L(-) nucleoside analogs have been found to protect against the mitochondrial toxicity associated with ddI in combination therapy studies. nih.gov

Antiviral Activity Studies and Efficacy Research

In Vitro Antiviral Spectrum

The in vitro anti-HIV-1 activity of 2',3'-Dideoxyinosine (ddI) has been extensively evaluated in various cell culture systems. In T-lymphoblastic cell lines, which are a common model for studying HIV infection, ddI demonstrates a clear dose-dependent inhibition of viral replication. The concentration of ddI required to inhibit viral replication by 50% (IC₅₀) in these cell lines typically ranges from 2.5 to 10 µM. stanford.edufda.gov For instance, in MT-4 cells infected with the HIV-1 IIIB strain, the EC₅₀ has been reported to be 23 µM, and in C8166 cells, the IC₅₀ was found to be 1 µM. medchemexpress.com

A notable characteristic of ddI's antiviral activity is its differential potency in various cell types. Research has consistently shown that ddI is significantly more potent in monocyte/macrophage cultures than in lymphoblastic cell lines. stanford.edufda.govnih.gov In these primary cells, which are a crucial reservoir for HIV in the body, the IC₅₀ for ddI ranges from 0.01 to 0.1 µM. stanford.edufda.gov This enhanced activity in monocyte/macrophages is attributed to the unique intracellular environment of these cells. researchgate.net Specifically, the ratio of the active metabolite, dideoxyadenosine 5'-triphosphate (ddATP), to the natural competing substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), is a critical determinant of antiviral activity. researchgate.netjci.orgscispace.com Monocyte/macrophages have been found to have lower levels of the endogenous deoxynucleoside triphosphates that compete with the activated form of ddI, which may account for the drug's increased potency in these cells despite potentially less efficient phosphorylation compared to lymphocytes. researchgate.net

Cell Line/Culture TypeHIV-1 Strain50% Inhibitory Concentration (IC₅₀/EC₅₀)
Lymphoblastic Cell Lines (general)Various2.5 - 10 µM stanford.edufda.gov
Monocyte/Macrophage Cultures (general)Various0.01 - 0.1 µM stanford.edufda.gov
MT-4 CellsHIV-1 3B23 µM medchemexpress.com
C8166 CellsHIV/IIIB1 µM medchemexpress.com
PHA-stimulated Peripheral Blood Mononuclear Cells (PBM)Clinical Isolates6 µM jci.org

When compared to other early-generation nucleoside reverse transcriptase inhibitors (NRTIs), the in vitro potency of ddI against HIV-1 varies. In lymphoblastic cell lines, ddI is generally less potent than zidovudine (B1683550) (AZT) and zalcitabine (B1682364) (ddC), often by a factor of ten or more. nih.gov However, this lower potency is offset by its low cytotoxicity, giving it a high selective index in vitro. nih.gov In contrast, AZT and ddC are more cytotoxic. nih.gov

In monocyte/macrophage cultures, the relative potency shifts. Here, ddI's activity is comparable to or even greater than that of AZT. nih.gov This cell-type-specific difference is crucial, as macrophages are a key target for HIV. The antiviral activities of ddI and AZT in different cell lines, including lymphoid, monocytoid, and fibroblastoid cells, have been shown to correlate with the intracellular levels of their active triphosphate metabolites. asm.org Studies comparing ddI with AZT in activated peripheral blood mononuclear cells showed that AZT was substantially more potent on a molar basis. jci.org

CompoundTarget Cell TypeComparative Potency Finding
2',3'-Dideoxyinosine (ddI)Lymphoblastic CellsLess potent than Zidovudine (AZT) and Zalcitabine (ddC). nih.gov
2',3'-Dideoxyinosine (ddI)Monocyte/Macrophage CulturesPotency is similar to or greater than Zidovudine (AZT), but less than Zalcitabine (ddC). nih.gov
2',3'-Dideoxyinosine (ddI)PHA-stimulated PBMLess potent than Zidovudine (AZT) and Zalcitabine (ddC) (Mean IC₅₀: ddI=6µM, AZT=0.06µM, ddC=0.2µM). jci.org
2',3'-Dideoxyinosine (ddI)Hep G2 2.2.15 Cells (HBV)Less potent than 2',3'-dideoxyguanosine (B1417426) (ddG) but more potent than Zidovudine (AZT) against HBV. nih.govoup.com

Beyond HIV, the antiviral spectrum of ddI has been explored against other viruses. Significant research has focused on its activity against the Hepatitis B Virus (HBV). In vitro studies using Hep G2-derived hepatoblastoma cells (2.2.15) that produce HBV showed that ddI can suppress viral replication. nih.govoup.com In these studies, ddI was found to be less potent than 2',3'-dideoxyguanosine (ddG) but more effective than AZT at inhibiting HBV DNA synthesis. nih.govoup.com The mechanism is believed to be the suppression of the reverse transcription step in the HBV replication cycle. nih.govoup.com

More recently, with the emergence of SARS-CoV-2, there has been interest in repurposing existing antiviral drugs. Some analyses have suggested that ddI, as a nucleoside analog, might have potential activity against SARS-CoV-2 replication enzymes like the RNA-dependent RNA polymerase (RdRp) or the 3'-to-5' exoribonuclease (ExoN). acs.org However, direct and robust experimental evidence for significant in vitro activity of ddI against SARS-CoV-2 is limited. One study reported an IC₅₀ of 0.3 mM against a SARS-CoV S pseudovirus, which is a relatively high concentration. medchemexpress.com Further research is needed to conclusively determine its efficacy against coronaviruses. nih.gov

In Vivo Antiviral Efficacy in Preclinical Models

Simian Immunodeficiency Virus (SIV) infection in nonhuman primates, such as rhesus macaques, is a critical preclinical model for studying HIV pathogenesis and evaluating antiviral therapies. frontiersin.org Dideoxynucleosides, including ddI, have been evaluated in these models. SIV is genetically similar to HIV-2, and not all drugs effective against HIV-1 show the same efficacy against SIV. frontiersin.org However, ddI has shown activity against SIV. acs.org The evaluation of antiviral compounds in SIV models helps to triage ineffective drugs before they are considered for human studies and provides valuable data on viral dynamics and the emergence of resistance. frontiersin.orgoup.com Humanized mouse models, which can be infected with both HIV and SIV, are also emerging as a tool to test antiviral regimens against SIVmac239, providing a smaller animal model for initial efficacy screening. frontiersin.org

The duck model of chronic hepatitis B infection has been used to study the in vivo effects of ddI. nih.gov Early research indicated that ddI could inhibit viral replication in this animal model. nih.gov However, these promising preclinical findings in animal models did not translate to significant efficacy in human clinical studies. A pilot study in patients with chronic hepatitis B, using escalating doses of ddI, found no appreciable effect on viral replication, as measured by serum HBV DNA and DNA polymerase activity. nih.gov This highlights the frequent disconnect between in vitro activity, animal model efficacy, and clinical outcomes in humans. frontiersin.org

Mechanisms of Resistance to 2 ,5 Dideoxyinosine

Identification of Resistance-Associated Mutations in Viral Reverse Transcriptase

Several key mutations in the HIV-1 reverse transcriptase gene have been identified that are associated with resistance to 2',5'-Dideoxyinosine. These mutations often emerge under the selective pressure of antiretroviral therapy.

K65R Mutation

The K65R mutation, a substitution of lysine (B10760008) (K) with arginine (R) at codon 65 of the reverse transcriptase, is known to confer resistance to this compound. nih.govresearchgate.net Viruses with the K65R mutation exhibit reduced susceptibility to a range of nucleoside reverse transcriptase inhibitors (NRTIs), including didanosine (B1670492). nih.govmdpi.com This mutation is selected for by several NRTIs, including didanosine, and results in low- to intermediate-level resistance to most drugs in this class, with the notable exception of zidovudine (B1683550). nih.govresearchgate.netmdpi.com The resistance conferred by K65R is attributed to a mechanism of discrimination, where the mutant enzyme shows a reduced rate of polymerization for NRTIs. mdpi.com

L74V Mutation

The L74V mutation, which involves the substitution of leucine (B10760876) (L) with valine (V) at codon 74, is a well-established resistance mutation for this compound. iasusa.orgasm.org It is frequently selected in patients undergoing therapy with didanosine and can lead to a 4- to 10-fold decrease in susceptibility to the drug. asm.orgmedscape.com The presence of the L74V mutation can also impact the effectiveness of other NRTIs. oup.com For instance, it has been observed to restore susceptibility to zidovudine in viruses that have developed resistance to it. medscape.comoup.com The combination of L74V with other mutations, such as M184V, can further reduce susceptibility to didanosine. mdpi.com

M184V Mutation

The M184V mutation, a change from methionine (M) to valine (V) at codon 184, is primarily associated with high-level resistance to lamivudine (B182088) and emtricitabine (B123318). mdpi.comthebodypro.com However, it also contributes to resistance to this compound. thebodypro.commdpi.com The M184V mutation can emerge rapidly during therapy and leads to a significant reduction in the in vitro activity of didanosine. mdpi.comnih.gov Interestingly, while conferring resistance to some NRTIs, the M184V mutation can increase susceptibility to others, such as zidovudine and tenofovir (B777). thebodypro.com

T215Y Mutation

The T215Y mutation, a substitution of threonine (T) with tyrosine (Y) at codon 215, is a primary mutation associated with resistance to zidovudine. pnas.org While not a primary resistance mutation for this compound, its presence, often as part of a group of mutations known as thymidine (B127349) analog mutations (TAMs), can significantly impair the virologic response to didanosine. asm.orgasm.org The accumulation of multiple TAMs, including T215Y, has been linked to a progressive decrease in susceptibility to all NRTIs, including didanosine. asm.org Site-directed mutagenesis studies have shown that the T215Y mutation, both alone and in combination with L74V, can lead to changes in the reverse transcriptase enzyme's sensitivity to nucleoside triphosphate analogues. nih.gov

Altered Substrate Recognition by Mutant Enzymes

The primary mechanism by which these mutations confer resistance to this compound is through altered substrate recognition by the mutant reverse transcriptase enzyme. nih.gov The mutations cause conformational changes in the enzyme's active site, which is responsible for binding both the natural deoxynucleotide triphosphates (dNTPs) and their analogue inhibitors like didanosine triphosphate (ddATP).

Studies have shown that mutations like K65R, L74V, and M184V lead to a discrimination mechanism. mdpi.commdpi.com This means the mutant enzyme has a diminished affinity for the NRTI triphosphate compared to the natural dNTP. mdpi.com For instance, the L74V mutation reduces the incorporation rate of the inhibitor, likely due to a reduced catalytic rate (kpol) compared to the wild-type enzyme. mdpi.com Similarly, the M184V mutation causes steric hindrance with the drug molecule, making it more difficult for the enzyme to bind and incorporate it. mdpi.com While these mutations significantly impact the binding of drug analogues, they cause only small changes in the Km values for the natural dNTP substrates, allowing the virus to continue replicating, albeit sometimes at a reduced capacity. nih.gov

Cross-Resistance Patterns with Other Nucleoside Analogs

The development of resistance to this compound is often accompanied by cross-resistance to other nucleoside analogs, as many of the same mutations affect the activity of multiple drugs in this class. asm.orgoup.com

The K65R mutation , for example, confers broad cross-resistance to most NRTIs, including abacavir (B1662851), tenofovir, lamivudine, and emtricitabine, while notably not causing resistance to zidovudine. nih.govresearchgate.netmdpi.com

The L74V mutation is associated with decreased susceptibility to abacavir and zalcitabine (B1682364). penta-id.orgresearchgate.net However, it can increase susceptibility to tenofovir and zidovudine. penta-id.org

The M184V mutation confers high-level resistance to lamivudine and emtricitabine and can also contribute to resistance to abacavir. thebodypro.comresearchgate.net Conversely, it can hypersensitize the virus to tenofovir and zidovudine. thebodypro.com

The presence of multiple thymidine analog mutations (TAMs) , such as M41L, D67N, L210W, and T215Y, can lead to broad cross-resistance across the NRTI class, including reduced susceptibility to didanosine. asm.orgasm.orgstanford.edu The combination of M41L and T215Y, for instance, confers intermediate-level resistance to didanosine. stanford.edu

Below is a table summarizing the cross-resistance patterns for mutations associated with this compound resistance:

MutationConfers Resistance toMay Increase Susceptibility to
K65R Abacavir, Tenofovir, Lamivudine, Emtricitabine nih.govresearchgate.netmdpi.comZidovudine nih.govmdpi.com
L74V Abacavir, Zalcitabine penta-id.orgresearchgate.netTenofovir, Zidovudine penta-id.org
M184V Lamivudine, Emtricitabine, Abacavir thebodypro.comresearchgate.netTenofovir, Zidovudine thebodypro.com
TAMs Most NRTIs, including Zidovudine, Stavudine (B1682478), Abacavir asm.orgstanford.edu-

Dynamics of Resistance Development in Viral Populations

The development of resistance to 2',3'-dideoxyinosine (ddI) in viral populations, particularly Human Immunodeficiency Virus type 1 (HIV-1), is a dynamic process driven by the principles of viral evolution under selective drug pressure. HIV-1 does not exist as a single, uniform genetic entity but rather as a complex and diverse population of related, nonidentical genomes known as a viral quasispecies. tandfonline.com This inherent genetic diversity, fueled by the high mutation rate of the HIV-1 reverse transcriptase (RT) enzyme and viral recombination, means that mutations conferring resistance to antiviral drugs may pre-exist at low frequencies even before therapy is initiated. tandfonline.comucl.ac.uk

When treatment with ddI begins, it exerts a strong selective pressure on this viral population. Strains that are susceptible to the drug are suppressed, while those harboring resistance mutations have a survival advantage, allowing them to replicate and eventually become the dominant variants. tandfonline.com This process of therapy-driven selection is termed secondary resistance. tandfonline.com

The emergence of ddI-resistant HIV-1 is primarily associated with specific mutations in the pol gene, which encodes the RT enzyme. The key mutations that confer resistance to ddI include L74V, K65R, and M184V in the RT. mdpi.comnih.govmdpi.com The L74V mutation was one of the first to be identified and is known to reduce susceptibility to ddI. mdpi.commdpi.com The K65R mutation also confers resistance to ddI and other nucleoside reverse transcriptase inhibitors (NRTIs). mdpi.comnih.govmdpi.com The M184V mutation, while primarily associated with high-level resistance to lamivudine, also confers low-level resistance to ddI. mdpi.comnih.gov

Studies tracking patients on ddI monotherapy have illuminated the timeline and patterns of these resistance dynamics. In one study of patients receiving ddI for one to two years, 52% developed known ddI resistance mutations. nih.gov The L74V mutation was the most common, found in 7 of the 23 patients, while K65R appeared in two patients. nih.gov The development of multiple mutational patterns highlights the complexity of resistance pathways. For instance, some patients developed combinations of mutations, such as L74V with M184V or L74V with K65R. nih.gov In pediatric patients treated with ddI for over 15 months, a significant decrease in susceptibility to the drug was observed, with some isolates showing an approximately 20-fold decrease after 22-31 months of therapy. psu.edu

The development of resistance is not without a cost to the virus. Mutations like K65R can decrease the catalytic efficiency and processivity of the RT enzyme, leading to a reduction in viral fitness or replicative capacity. mdpi.commdpi.com However, the virus can overcome this fitness cost through the development of compensatory mutations, which restore the enzyme's function without significantly altering drug susceptibility. mdpi.com

The dynamics of resistance are further complicated by cross-resistance, where a mutation selected by one drug can confer resistance to others. For example, the K65R mutation reduces susceptibility to tenofovir, abacavir, and lamivudine in addition to ddI. mdpi.com Conversely, some mutations can have opposing effects; the M184V mutation, while conferring resistance to ddI, can increase susceptibility to zidovudine (AZT). tandfonline.com This complex interplay of mutations, viral fitness, and drug pressure dictates the long-term evolution of the viral population within a treated individual.

Data Tables

Table 1: Key Mutations in HIV-1 Reverse Transcriptase Conferring Resistance to 2',3'-Dideoxyinosine (ddI)

This table summarizes the primary amino acid substitutions in the HIV-1 RT enzyme that are selected for during ddI therapy and their impact on drug susceptibility.

MutationAmino Acid ChangeFold-Change in ddI ResistanceCross-Resistance ProfileReferences
K65R Lysine to Arginine2- to 7.7-foldTenofovir (TFV), Lamivudine (3TC), Emtricitabine (FTC), Abacavir (ABC) mdpi.comnih.govmdpi.com
L74V Leucine to Valine~4-fold (augmented by T215Y)Zalcitabine (ddC), Abacavir (ABC) mdpi.comasm.org
M184V Methionine to ValineLow-levelHigh-level to Lamivudine (3TC); Low-level to Zalcitabine (ddC), Abacavir (ABC) mdpi.comnih.gov

Table 2: Frequency of ddI Resistance Mutations in Patients on Monotherapy

This table presents data from a study of 23 patients who received ddI monotherapy for 1 to 2 years, showing the prevalence of specific resistance mutations.

Mutation(s)Number of Patients (n=23)Percentage of Patients
L74V 730.4%
K65R 28.7%
L74V with M184V 313.0%
L74V with K65R 14.3%
Any ddI Resistance Mutation 1252.2%
No ddI Resistance Mutation 1147.8%
Data sourced from a study on HIV-1 reverse transcriptase genotype and drug susceptibility changes in infected individuals receiving dideoxyinosine monotherapy. nih.gov

Drug Interaction Research

Metabolic Interactions with Other Antiretroviral Agents

The clinical application of 2',5'-dideoxyinosine, a synthetic nucleoside analogue of inosine (B1671953), often involves co-administration with other antiretroviral drugs. nih.gov Understanding the metabolic interplay between these agents is critical for optimizing therapeutic efficacy. Didanosine (B1670492) is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and, like other drugs in its class, requires intracellular phosphorylation to become active. scielo.br The interactions primarily revolve around this activation pathway and the combined effect on viral replication.

The efficacy of nucleoside analogs is dependent on their intracellular conversion to the active triphosphate form. asm.org In the case of this compound (didanosine, ddI), it is metabolized to its active form, 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP). nih.gov The interaction with other nucleoside analogs at the phosphorylation level can be complex, potentially leading to altered efficacy.

Research shows that neither didanosine nor dideoxycytidine (ddC) significantly affects the intracellular phosphorylation of zidovudine (B1683550) (ZDV) in peripheral blood mononuclear cells or a lymphoblastoid cell line. nih.gov This suggests that it is unlikely that didanosine would interfere with the activation of ZDV in a clinical setting. nih.gov

Conversely, the activation of didanosine can be influenced by other compounds. While most nucleoside analogs studied, including ZDV, stavudine (B1682478) (d4T), and lamivudine (B182088) (3TC), did not affect the phosphorylation of didanosine at concentrations of 1 and 10 µM, some effects were noted at higher concentrations. nih.gov For instance, at a concentration of 100 µM, ddC was found to reduce the total phosphate (B84403) metabolites of dideoxyadenosine (ddA), the initial metabolite of ddI. nih.gov

Zidovudine, while not affecting ddI phosphorylation directly, significantly lowers the intracellular pools of the competing endogenous nucleotide, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP). nih.gov This decrease in the natural competitor leads to an enhanced ratio of active ddATP to dATP, which could potentially increase the antiviral efficacy of didanosine. nih.gov In contrast, ddC increases dATP pools, thereby decreasing the ddATP/dATP ratio. nih.gov

Co-administered Agent (Concentration)Effect on Didanosine (ddI) MetabolismEffect on dATP LevelsImpact on ddATP/dATP Ratio
Zidovudine (ZDV) (100 µM)No significant effect on ddI phosphorylation. nih.govDecreased (82% of control). nih.govIncreased. nih.gov
Dideoxycytidine (ddC) (100 µM)Reduced total ddA phosphates (82% of control). nih.govIncreased. nih.govDecreased. nih.gov
Stavudine (d4T) No effect on ddI phosphorylation. nih.govNo effect. nih.govNo change. nih.gov
Lamivudine (3TC) No effect on ddI phosphorylation. nih.govNo effect. nih.govNo change. nih.gov

This table summarizes the effects of co-administered antiretroviral agents on the intracellular metabolism of this compound and related nucleotide pools based on in vitro studies.

Combining antiretroviral agents aims to achieve synergistic or additive effects against HIV, potentially increasing efficacy and overcoming drug resistance.

Studies have demonstrated that the combination of this compound and zidovudine (AZT) results in synergistic inhibition of HIV replication in various cell types, including MT4 cells, peripheral blood lymphocytes, and macrophages. asm.orgnih.gov This synergistic relationship suggests that combining these two drugs could offer enhanced anti-HIV selectivity in chemotherapy. nih.gov

Similarly, combinations of this compound with the non-nucleoside reverse transcriptase inhibitor foscarnet (B613817) have shown synergistic inhibition of HIV-1 isolates, including those resistant to zidovudine. capes.gov.brnih.gov However, the combination of this compound with dideoxycytidine resulted in an additive, rather than synergistic, inhibitory effect against the majority of HIV isolates tested. capes.gov.brnih.gov

Drug CombinationInteraction TypeTargetReference
This compound + Zidovudine SynergisticHIV Replication asm.orgnih.gov
This compound + Foscarnet SynergisticHIV-1 Replication capes.gov.brnih.gov
This compound + Dideoxycytidine AdditiveHIV-1 Replication capes.gov.brnih.gov

This table outlines the nature of the interaction observed when this compound is combined with other antiretroviral agents in vitro.

Interactions with Host Metabolic Enzymes and Pathways

The metabolism of this compound is closely tied to host cellular enzymes, which are responsible for both its activation and catabolism. A primary metabolic route for its clearance involves breakdown by purine (B94841) nucleoside phosphorylase (PNP). asm.org This ubiquitous enzyme is part of the purine salvage pathway and is found in high concentrations in erythrocytes, lymphocytes, and kidney cells. asm.orgliverpool.ac.uk PNP-mediated phosphorolysis or hydrolysis breaks down inosine and guanosine (B1672433) nucleosides. asm.org In vitro studies have shown that human blood extensively metabolizes didanosine to hypoxanthine (B114508), a reaction driven by the high concentration of PNP in red blood cells. liverpool.ac.uk

Another host enzyme, adenosine (B11128) deaminase (ADA), is involved in the catabolism of adenosine and its analogs. asm.org ADA can convert dideoxyadenosine (ddA), a metabolite of didanosine, into didanosine itself, influencing the activation pathway. asm.org

Unlike many other drugs, this compound does not appear to be significantly metabolized by the cytochrome P450 (CYP450) enzyme system. scielo.brhiv-druginteractions.org Studies using inducers of these enzymes did not show a change in the pharmacokinetic profile of didanosine. scielo.br This lack of interaction with CYP pathways, such as CYP3A4, means that co-administration with drugs metabolized by these enzymes, like acalabrutinib, is unlikely to result in a clinically significant interaction based on this specific mechanism. hiv-druginteractions.org

The activation of didanosine to its monophosphate form is carried out by cellular kinases. scielo.br Specifically, deoxycytidine kinase (dCK) is known to preferentially phosphorylate deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine analogs. asm.org

Impact of Co-administered Drugs on this compound Metabolism

Several co-administered drugs can alter the metabolism of this compound, primarily by interacting with the purine nucleoside phosphorylase (PNP) enzyme.

Allopurinol (B61711), a drug used to treat gout, significantly increases systemic exposure to didanosine. asm.orgdrugbank.com The mechanism is believed to be an indirect inhibition of PNP. asm.org Allopurinol potently inhibits xanthine (B1682287) oxidase, leading to an accumulation of hypoxanthine, which is a product of the PNP-catalyzed breakdown of didanosine. asm.orgliverpool.ac.uk This product buildup may inhibit the forward reaction of PNP, thus reducing didanosine degradation. asm.org

Other drugs, such as the antivirals ganciclovir (B1264) and tenofovir (B777), also increase didanosine exposure. asm.org Their phosphorylated metabolites are thought to directly inhibit the PNP-dependent degradation of didanosine. asm.org In cell-based assays, co-administration of tenofovir, ganciclovir, or allopurinol decreased the intracellular breakdown products of didanosine while increasing its concentration. asm.org

Hydroxyurea, while not affecting the activation of didanosine, significantly reduces the pools of the competing endogenous dATP, thereby enhancing the ddATP/dATP ratio, which could alter efficacy. nih.gov In contrast, pentoxifylline (B538998) has been shown to reduce the production of didanosine's active phosphate metabolites without affecting dATP levels. nih.gov

Co-administered DrugEffect on Didanosine (ddI)Proposed Mechanism
Allopurinol Increased systemic exposure. asm.orgdrugbank.comIndirect inhibition of Purine Nucleoside Phosphorylase (PNP) via xanthine oxidase inhibition and hypoxanthine accumulation. asm.org
Ganciclovir Increased systemic exposure. asm.orgDirect inhibition of PNP by phosphorylated metabolites. asm.org
Tenofovir Increased systemic exposure. asm.orgDirect inhibition of PNP by phosphorylated metabolites. asm.org
Hydroxyurea Enhanced ddATP/dATP ratio. nih.govDoes not affect ddI activation but significantly reduces competing dATP pools. nih.gov
Pentoxifylline Reduced production of active ddA phosphates. nih.govReduces ddA phosphate production. nih.gov
Ciprofloxacin No clinically significant interaction (with enteric-coated ddI). fda.govNot specified.
Indinavir No clinically significant interaction (with enteric-coated ddI). fda.govNot specified.
Ketoconazole No clinically significant interaction (with enteric-coated ddI). fda.govNot specified.

This table summarizes the impact of various co-administered drugs on the metabolism and effective concentration of this compound.

Advanced Research Methodologies for 2 ,5 Dideoxyinosine

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental for investigating the cellular and molecular mechanisms of 2',3'-dideoxyinosine. These systems provide a controlled environment to study the drug's antiviral activity, metabolic activation, and interactions with cellular components. capes.gov.br

Researchers utilize various cell lines to model different physiological environments. Peripheral blood mononuclear cells (PBMCs), particularly those stimulated with phytohemagglutinin (PHA), are commonly used to study the intracellular accumulation and conversion of ddI into its active triphosphate form, 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). asm.orgasm.org Such studies are critical for understanding the drug's intracellular pharmacology and correlating metabolite levels with antiviral efficacy. asm.org For instance, investigations in cell culture have been essential for determining the ratio of the active metabolite (ddATP) to its natural competitor, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP), a key determinant of the drug's inhibitory potential. nih.gov

Furthermore, specialized cell culture models have been developed to explore specific mechanistic questions. Myoblasts and fibroblasts have been used as in vitro systems to study the effects of didanosine (B1670492) on mitochondrial DNA (mtDNA) depletion, a known toxicity concern. nih.gov In some studies, fibroblasts are transdifferentiated into myotubes to create a more relevant model for muscle tissue. nih.gov Human liver cell lines that produce the hepatitis B virus (HBV), such as the 2.2.15 cell line, have been employed to evaluate the activity of nucleoside analogues against other viruses. ualberta.ca These diverse cell-based assays have been invaluable for assessing antiviral synergy when ddI is used in combination with other agents and for elucidating the complex intracellular interactions that influence its activity. capes.gov.br

Cell SystemApplication in ddI ResearchKey Findings
Human PBMCs Study of intracellular metabolism and antiviral activity. asm.orgasm.orgUsed to quantify the formation of ddATP and determine its ratio relative to endogenous dATP. nih.gov
Fibroblasts/Myoblasts Investigation of mitochondrial toxicity. nih.govDemonstrated ddI-induced depletion of mitochondrial DNA in vitro. nih.gov
Human Liver Cell Lines (e.g., 2.2.15) Evaluation of antiviral activity against other viruses like HBV. ualberta.caProvides a platform to screen for broader antiviral potential.

Molecular Cloning and Site-Directed Mutagenesis for Resistance Studies

The emergence of drug resistance is a significant challenge in antiviral therapy. Molecular cloning and site-directed mutagenesis are powerful tools used to understand the genetic basis of resistance to 2',3'-dideoxyinosine. These techniques allow researchers to create specific mutations in viral genes and then assess the impact of these changes on drug susceptibility.

Studies have focused on the reverse transcriptase (RT) coding region of the human immunodeficiency virus type 1 (HIV-1) pol gene. nih.govpnas.org A molecular clone containing the wild-type RT sequence is first constructed. nih.gov Site-directed mutagenesis is then employed to introduce specific amino acid substitutions that have been identified in viruses isolated from patients who developed resistance. nih.govpnas.org For example, the mutation causing a change from leucine (B10760876) to valine at codon 74 (L74V) has been extensively studied and is strongly associated with resistance to ddI. nih.govnih.gov

By expressing and purifying these mutant RT enzymes, their biochemical properties can be compared to the wild-type enzyme. nih.gov This approach has confirmed that the L74V mutation confers resistance to ddI. nih.gov Furthermore, site-directed mutagenesis has been used to create clones with multiple mutations to study cross-resistance and co-resistance profiles with other nucleoside and non-nucleoside RT inhibitors. nih.gov

Mutation in HIV-1 RTConferred ResistanceResearch Application
L74V (Leu74→Val) Resistance to 2',3'-dideoxyinosine (ddI). nih.govnih.govCreated via site-directed mutagenesis to confirm its biological relevance and study cross-resistance. nih.govnih.gov
M184V (Met184→Val) High-level resistance to Lamivudine (B182088) (3TC); low-level cross-resistance to ddI. researchgate.netStudied in SIV and HIV to understand the structural basis of resistance. researchgate.net
T215Y (Thr215→Tyr) Resistance to Zidovudine (B1683550) (AZT). nih.govpnas.orgInvestigated in combination with L74V to assess effects on ddI sensitivity. nih.govpnas.org

Enzymatic Assays for Kinetic and Substrate Specificity Analysis

Enzymatic assays are essential for performing kinetic studies and analyzing the substrate specificity of enzymes involved in the action and metabolism of 2',3'-dideoxyinosine. These assays provide quantitative data on how the drug and its metabolites interact with viral and cellular enzymes.

A primary focus has been the HIV-1 reverse transcriptase. Assays using purified wild-type and mutant RT enzymes are performed to determine key kinetic parameters. nih.govpnas.org These include the Michaelis-Menten constant (Km) for the natural substrates (dNTPs) and the inhibition constant (Ki) for the active metabolite, ddATP. nih.govpnas.orgacs.org Such studies have revealed that resistance mutations can alter the enzyme's ability to discriminate between the natural substrate and the inhibitor, thereby reducing the drug's potency. nih.govpnas.org

Coupled enzymatic assays have also been developed to analyze complex metabolic pathways. For example, a coupled assay was designed to monitor the formation of didanosine in a bioretrosynthetic pathway by linking the activity of phosphopentomutase (PPM) and purine (B94841) nucleoside phosphorylase (PNP) to the activity of xanthine (B1682287) oxidase, which allows for spectrophotometric measurement. researchgate.netnih.gov Radiometric enzyme assays, which measure the incorporation of a radiolabeled substrate, offer high sensitivity and are another established method for kinetic analysis. creative-enzymes.com These assays are crucial for understanding the efficiency of both the anabolic phosphorylation of ddI and its inhibitory effect on viral polymerases.

Assay TypeEnzyme StudiedParameters MeasuredPurpose
RT Inhibition Assay HIV-1 Reverse TranscriptaseKi, IC50To quantify the inhibitory potency of ddATP against viral DNA synthesis. nih.govpnas.org
RT Kinetic Assay HIV-1 Reverse TranscriptaseKm (for dNTPs)To assess how resistance mutations affect the enzyme's affinity for natural substrates. pnas.orgpnas.org
Coupled Enzyme Assay Phosphopentomutase, PNP, Xanthine OxidaseReaction RateTo measure the production of didanosine in an engineered biosynthetic pathway. researchgate.netnih.gov
Substrate Specificity Assay Nucleoside PhosphorylasesRelative ActivityTo determine the ability of enzymes to recognize and process ddI compared to natural nucleosides. researchgate.net

High-Performance Liquid Chromatography for Metabolite Analysis

High-performance liquid chromatography (HPLC) is the cornerstone technique for the separation and quantification of 2',3'-dideoxyinosine and its intracellular metabolites. jfda-online.com Analyzing the metabolic fate of ddI within cells is critical, as it must be converted to its active triphosphate form (ddATP) to exert its antiviral effect.

A highly specific and sensitive method combines HPLC with tandem mass spectrometry (HPLC-MS/MS) for the simultaneous determination of ddI and ddATP in cell extracts, such as those from PBMCs. nih.gov This approach often utilizes hydrophilic interaction liquid chromatography (HILIC) to effectively separate the polar nucleoside and its phosphorylated forms. nih.gov

Sample preparation is a key step, with solid-phase extraction (SPE) commonly used to clean up the biological matrix and concentrate the analytes before injection into the HPLC system. nih.gov Method validation is rigorously performed to establish parameters such as linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantitation (LOQ). nih.govmdpi.com For example, a validated HPLC-MS/MS method demonstrated linearity over concentration ranges of 0.5–200.0 ng/mL for ddI and 0.25–100.0 ng/mL for ddA-TP. nih.gov Other HPLC methods may use different detection systems, such as UV absorbance or fluorescence detection, the latter of which can be enhanced through pre-column derivatization to increase sensitivity. jfda-online.comnih.gov

ParameterDescriptionExample Value/Method
Chromatography Mode HILIC (Hydrophilic Interaction Liquid Chromatography)Used for separating polar analytes like ddI and ddATP. nih.gov
Sample Preparation Solid-Phase Extraction (SPE)Common method to purify and concentrate analytes from cell homogenates. nih.gov
Detection Tandem Mass Spectrometry (MS/MS)Provides high specificity and sensitivity for quantification. nih.gov
Linear Range (ddATP) The range over which the assay is accurate.0.25–100.0 ng/mL in one validated method. nih.gov
Precision Intra-day and inter-day variability.Reported as less than 15%. nih.gov

Mass Spectrometry in Intracellular Pharmacology

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for detailed studies in intracellular pharmacology. capes.gov.br It offers unparalleled sensitivity and specificity for detecting and quantifying low-abundance molecules like the phosphorylated metabolites of 2',3'-dideoxyinosine within complex biological samples. capes.gov.brasm.org

In a typical setup, a triple-quadrupole mass spectrometer is connected to an HPLC system. asm.orgnih.gov The mass spectrometer is often operated with an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like nucleosides and nucleotides. nih.gov The instrument can be operated in positive-ionization mode, and specific parameters—such as spray voltage, gas pressures, and capillary temperature—are optimized to achieve the best signal for the analytes of interest. asm.org

This technology allows researchers to track the entire intracellular metabolic pathway of ddI, from the parent drug to its mono-, di-, and active triphosphate forms. The ability to precisely measure the concentration of ddATP and compare it to the endogenous dATP pools provides critical insights into the drug's mechanism of action and potential for drug-drug interactions. nih.gov The development of these reliable MS-based methods has been pivotal in advancing the understanding of the intracellular behavior of nucleoside reverse transcriptase inhibitors. capes.gov.br

Computational Modeling and In Silico Approaches (e.g., Docking Studies for SARS-CoV-2)

Computational modeling and in silico techniques, such as molecular docking and virtual screening, are increasingly used to explore new therapeutic applications for existing drugs and to understand drug-target interactions at an atomic level. nih.govmdpi.com Didanosine has been investigated using these methods for its repurposing potential, notably as an inhibitor of SARS-CoV-2 enzymes. acs.org

In these studies, the three-dimensional structures of viral target proteins, such as the RNA-dependent RNA polymerase (RdRp) or the main protease (Mpro), are used as receptors. nih.govacs.org Large libraries of compounds, including FDA-approved drugs like didanosine, are then computationally "docked" into the active site of the target protein. acs.orgnih.gov Docking algorithms calculate a binding energy or score, which predicts the binding affinity between the drug and the target. nih.gov

Didanosine was identified in a computational screening study as a potential inhibitor of the SARS-CoV-2 RdRp and exoribonuclease (ExoN). acs.org Following initial docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted drug-protein complex over time, providing further evidence for a stable interaction. nih.govacs.org These in silico approaches provide a rapid and cost-effective way to generate hypotheses and prioritize candidates for subsequent experimental validation in vitro. mdpi.com

Bioretrosynthetic Pathway Construction for Analog Synthesis

Bioretrosynthesis is an innovative strategy that applies principles of metabolic engineering and directed evolution to construct novel biosynthetic pathways for producing valuable molecules, including drug analogs like didanosine. researchgate.netnih.gov This approach was successfully used to engineer a de novo pathway in a microbial host for the synthesis of 2',3'-dideoxyinosine. nih.govrcsb.org

The strategy involves working backward from the final product in a process analogous to chemical retrosynthesis. researchgate.net The construction of the didanosine pathway began with a retro-extension from an engineered purine nucleoside phosphorylase (PNP). nih.govvanderbilt.edu Key enzymes in the pathway were then engineered using both structure-based design and directed evolution to improve their activity and selectivity for non-natural substrates. researchgate.net

Engineered EnzymeRole in PathwayImprovement Achieved
Purine Nucleoside Phosphorylase (PNP) Catalyzes the final step: addition of hypoxanthine (B114508) to 2,3-dideoxyribose 1-phosphate. nih.govEngineered to efficiently use the non-natural sugar phosphate (B84403).
1,5-Phosphopentomutase (PPM) Converts 2,3-dideoxyribose 5-phosphate to 2,3-dideoxyribose 1-phosphate. nih.gov700-fold change in substrate selectivity. nih.gov
Ribokinase (RK) Phosphorylates 2,3-dideoxyribose to generate 2,3-dideoxyribose 5-phosphate. nih.govEngineering resulted in a 9,500-fold change in overall pathway selectivity. nih.gov

Future Directions and Emerging Research Avenues for 2 ,5 Dideoxyinosine

Novel Analog Design and Synthesis for Enhanced Efficacy and Reduced Resistance

The development of resistance to existing antiviral drugs is a major challenge in the treatment of chronic viral infections like HIV. psu.edunih.gov This has spurred research into the design and synthesis of novel analogs of 2',5'-dideoxyinosine with the goal of enhancing their effectiveness and overcoming resistance mechanisms. ucl.ac.ukasm.org

One approach involves modifying the chemical structure of the parent compound to improve its pharmacological properties. asm.org For instance, the synthesis of 4′-substituted stavudine (B1682478) analogs has been explored to find compounds with better anti-HIV activity and lower toxicity. asm.org Similarly, research into 3'-azido-2',3'-dideoxynucleosides has provided insights into how the nucleoside base structure influences resistance, which can be used to design more effective inhibitors of HIV-1 reverse transcriptase. pitt.edu

Another strategy focuses on creating prodrugs, which are inactive compounds that are converted into the active drug within the body. ncats.io This can improve the drug's bioavailability and cellular uptake. 2',3'-dideoxyadenosine (B1670502), for example, acts as a prodrug for didanosine (B1670492) (2',3'-dideoxyinosine). ncats.io The development of phosphorodiamidate derivatives of nucleoside analogs is another area of investigation aimed at overcoming cellular resistance mechanisms. ucl.ac.uk

The table below summarizes some of the novel analogs and their key features:

Analog/DerivativeKey Feature/Research FindingReference
4′-substituted Stavudine AnalogsInvestigated for improved anti-HIV activity and reduced cytotoxicity. asm.org
3'-azido-2',3'-dideoxynucleosidesNucleoside base structure is a major determinant of HIV-1 resistance. pitt.edu
2',3'-dideoxyadenosineA prodrug of 2',3'-dideoxyinosine with comparable anti-HIV activity. ncats.ionih.gov
Phosphorodiamidate DerivativesDesigned to overcome cellular resistance mechanisms. ucl.ac.uk
4′-cyano-2′-deoxyinosine (SK14-061a)A novel inosine (B1671953) analog with activity against resistant HIV-1 strains. plos.org

Repurposing in Emerging Viral Diseases

The urgent need for effective treatments during viral outbreaks has highlighted the importance of drug repurposing, which involves finding new uses for existing drugs. virosin.org 2',3'-Dideoxyinosine (Didanosine), with its established safety profile and known antiviral properties against HIV, has become a candidate for repurposing against other viral diseases. acs.orgacs.org

Recent preclinical studies have shown that didanosine has the potential to be effective against SARS-CoV-2, the virus that causes COVID-19. acs.orgacs.org In vitro studies demonstrated that didanosine can potently inhibit the replication of SARS-CoV-2, including virulent strains. acs.org The mechanism of action is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. acs.orgacs.org Targeting conserved enzymes like RdRp is a promising strategy to combat various viral variants. acs.org

The potential for broad-spectrum antiviral activity is a significant advantage of repurposing existing drugs like didanosine. virosin.org Research has shown that other nucleoside analogs, such as remdesivir, have activity against a range of RNA viruses. virosin.org The exploration of didanosine and its analogs against other emerging viral threats is an active area of research. nih.gov

Understanding Long-Term Cellular and Molecular Effects

While the immediate antiviral effects of this compound are well-documented, understanding its long-term cellular and molecular consequences is crucial for its continued and future use. asm.org As a dideoxynucleoside analog, its mechanism of action involves chain termination during DNA synthesis. nih.govtrilinkbiotech.com This can potentially affect cellular DNA polymerases and mitochondrial DNA synthesis, leading to long-term side effects. asm.org

Studies have investigated the impact of nucleoside analogs on human DNA polymerases and mitochondrial function. asm.org Research has shown that some nucleoside analogs can inhibit mitochondrial DNA synthesis, which may contribute to long-term toxicities. asm.org For instance, long-term treatment with some nucleoside analogs has been associated with myopathy. asm.org

Furthermore, the interaction of this compound with other drugs can lead to unexpected effects. For example, co-administration of didanosine and tenofovir (B777) has been linked to a paradoxical drop in CD4 cells in some HIV-infected individuals, despite virologic suppression. natap.org The proposed mechanism involves the inhibition of purine (B94841) nucleoside phosphorylase (PNP), leading to an imbalance in cellular nucleotide pools. natap.org

Continued research in this area is essential to fully characterize the long-term safety profile of this compound and its analogs and to develop strategies to mitigate potential adverse effects.

Advanced Preclinical Models for Efficacy and Resistance Studies

To accurately predict the clinical efficacy and potential for resistance development of this compound and its novel analogs, advanced preclinical models are indispensable. oup.commdpi.com These models aim to bridge the gap between in vitro experiments and human clinical trials. oup.com

Animal models, such as mice and non-human primates, have historically been used to study the pharmacokinetics and toxicology of antiviral drugs. oup.commdpi.comnih.gov For instance, the SIV-infected rhesus macaque model is a well-established system for studying HIV infection and evaluating antiviral therapies. nih.gov Mouse models have also been instrumental in the preclinical development of antiviral agents. oup.com

However, there is a growing emphasis on the development and use of advanced in vitro models that can better mimic human physiology and disease states. mdpi.com These include:

Organoids: Three-dimensional cell cultures that self-organize to resemble a specific organ, such as intestinal or liver organoids. mdpi.com These models are valuable for studying drug metabolism and toxicity. mdpi.com

Organs-on-a-chip (OOCs): Microfluidic devices that recreate the key functional units of human organs, allowing for the study of complex physiological responses to drugs. mdpi.com

Humanized mice: Mice engrafted with human cells or tissues, providing a more accurate model of the human immune response to infection and treatment. mdpi.com

These advanced models are crucial for studying the emergence of drug resistance. psu.edu For example, micrococulture assays have been developed to evaluate the drug susceptibility of HIV isolates from patients. psu.edu These models allow researchers to investigate the genetic mutations that confer resistance and to screen new drug candidates for their ability to overcome these resistance mechanisms. pitt.edu

Integration with "Omics" Technologies for Comprehensive Pathway Analysis

The advent of "omics" technologies has revolutionized biomedical research by enabling the large-scale analysis of biological molecules. uninet.edunih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular and molecular pathways affected by drugs like this compound. nih.govhumanspecificresearch.org

Integrating omics data can lead to a more comprehensive understanding of a drug's mechanism of action, its off-target effects, and the mechanisms of resistance. mdpi.comnih.gov For example:

Genomics and Transcriptomics can identify changes in gene expression in response to drug treatment, revealing the cellular pathways that are perturbed. humanspecificresearch.org

Proteomics can analyze changes in the protein landscape of a cell, identifying the specific proteins that interact with the drug or are affected by its activity. humanspecificresearch.orgmdpi.com

Metabolomics can measure changes in the levels of small molecule metabolites, providing insights into the metabolic pathways that are altered by the drug. uninet.eduhumanspecificresearch.org

This multi-omics approach can be particularly valuable in the context of drug repurposing and understanding long-term effects. nih.gov By analyzing the global cellular response to this compound, researchers can identify novel therapeutic targets and biomarkers for predicting treatment response and toxicity. uninet.edu The application of these technologies is expected to accelerate the development of more effective and personalized antiviral therapies. humanspecificresearch.org

Q & A

Q. What are the primary metabolic pathways of 2',3'-Dideoxyinosine (ddI) in human cells, and how do they influence therapeutic efficacy?

ddI undergoes extracellular metabolism via purine nucleoside phosphorylase (PNP) in red blood cells, converting it to hypoxanthine, which is further oxidized to uric acid by xanthine oxidase . Intracellularly, ddI is phosphorylated to its active triphosphate form, ddATP, which inhibits HIV reverse transcriptase by chain termination . To study this, researchers use radiolabeled ddI in whole-blood assays, paired with HPLC or mass spectrometry for metabolite quantification .

Q. How does 2',3'-Dideoxyinosine inhibit HIV replication at the molecular level?

ddI is converted intracellularly to ddATP, which competes with endogenous dATP for incorporation into viral DNA. Its lack of a 3'-hydroxyl group prevents phosphodiester bond formation, terminating DNA elongation . Methodologically, reverse transcriptase inhibition assays (e.g., scintillation proximity assays) and viral load quantification (RT-PCR) are used to measure efficacy .

Q. What biomarkers are critical for monitoring ddI efficacy in clinical trials?

Key biomarkers include:

  • CD4+ T-cell counts (flow cytometry),
  • HIV p24 antigen levels (ELISA),
  • Viral RNA load (quantitative PCR) . These markers correlate with immune recovery and viral suppression, though inter-patient variability necessitates longitudinal analysis.

Advanced Research Questions

Q. How can experimental models assess the neurotoxic potential of ddI during preclinical development?

Preclinical neurotoxicity is evaluated using:

  • In vitro models : Dorsal root ganglion (DRG) neurons to study mitochondrial toxicity and axonal degeneration .
  • In vivo models : Rodent studies with electrophysiological assessments (nerve conduction velocity) and histopathological analysis . Biomarkers like plasma ddI levels and nerve growth factor (NGF) depletion are monitored to correlate toxicity with pharmacokinetics.

Q. What strategies mitigate pancreatic toxicity in long-term ddI therapy while maintaining antiviral activity?

Dose optimization using pharmacokinetic/pharmacodynamic (PK/PD) modeling reduces pancreatitis risk. For example, splitting doses to avoid peak plasma concentrations or combining ddI with protease inhibitors to lower required doses . Researchers monitor serum amylase, lipase, and imaging (CT/MRI) in trials to stratify high-risk patients.

Q. How can researchers resolve contradictions in ddI pharmacokinetic data across patient populations?

Discrepancies (e.g., variable half-life reported in vs. ) are addressed via:

  • Population pharmacokinetic modeling (e.g., NONMEM software) to account for covariates like renal function, body weight, and genetic polymorphisms.
  • Sparse sampling protocols in diverse cohorts to capture inter-individual variability .

Q. What experimental designs address ddI's dual role in CD4+ cell recovery and toxicity risks?

Adaptive trial designs with dose-escalation/de-escalation phases balance efficacy and safety. For example:

  • Phase I/II hybrid trials : Measure CD4+ counts and serum uric acid/pANCA (pancreatitis marker) simultaneously .
  • Mechanistic PK/PD models : Link ddATP concentrations to CD4+ recovery and neuropathy incidence.

Data Contradiction Analysis

  • Pancreatitis Incidence : reports pancreatitis in 5/37 patients, while notes minimal toxicity. This discrepancy may stem from differences in dosing (higher in ) or patient selection (e.g., advanced AIDS vs. early-stage ARC). Researchers should stratify trials by baseline pancreatic risk factors (e.g., alcohol use, hypertriglyceridemia).
  • Metabolic Stability : shows rapid ddI breakdown in blood, whereas emphasizes intracellular activation. This highlights the need to differentiate extracellular vs. intracellular metabolism in pharmacokinetic models.

Methodological Recommendations

  • Metabolite Tracking : Use stable isotope-labeled ddI (e.g., ¹³C/¹⁵N) with LC-MS/MS for precise quantification of ddATP and hypoxanthine .
  • Toxicity Screening : Employ high-content screening (HCS) in neuronal and pancreatic cell lines to predict organ-specific toxicity .
  • Clinical Endpoints : Combine traditional markers (CD4+ counts) with novel biomarkers (e.g., mitochondrial DNA depletion in neurons) for comprehensive safety profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.